2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the following steps:
Synthesis of 1-methyl-1H-1,2,3-triazole:
Formation of the final compound: The 1-methyl-1H-1,2,3-triazole is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound
Chemical Reactions Analysis
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and interactions
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one include other triazole derivatives such as:
1H-1,2,3-Triazole: A basic triazole structure without additional functional groups.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Another triazole derivative with a different substitution pattern
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-methoxy-1-(3-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3H,4H2,1-2H3 |
InChI Key |
GKKAJIBJLXDDEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C(=O)COC |
Origin of Product |
United States |
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